An In-depth Technical Guide to Ethyl 5-methylindole-2-carboxylate (CAS: 16382-15-3)
An In-depth Technical Guide to Ethyl 5-methylindole-2-carboxylate (CAS: 16382-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methylindole-2-carboxylate, identified by CAS number 16382-15-3, is a versatile heterocyclic compound with a core indole structure. This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its prevalence in bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a focus on its role as a key building block in the development of novel therapeutics. Detailed experimental protocols and mechanistic insights are presented to facilitate its use in research and drug discovery.
Chemical and Physical Properties
Ethyl 5-methylindole-2-carboxylate is a stable, solid compound under standard conditions, appearing as a light yellow to pale brown solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Reference |
| CAS Number | 16382-15-3 | [1][4][5][6] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][4][5][6] |
| Molecular Weight | 203.24 g/mol | [1][4][5][6] |
| Melting Point | 160-164 °C | [1][5][7] |
| Appearance | Light yellow to pale brown solid | [1] |
| Purity | ≥97-99% (by HPLC) | [1][4][5][6] |
| Solubility | Soluble in methanol and dichloromethane; Insoluble in water. | [6][7] |
| Synonyms | 2-Carbethoxy-5-methylindole, 5-Methyl-1H-indole-2-carboxylic acid ethyl ester, NSC 30928 | [1][4][5][6] |
| InChI Key | KMVFKXFOPNKHEM-UHFFFAOYSA-N | [5] |
| SMILES | CCOC(=O)c1cc2cc(C)ccc2[nH]1 | [5] |
Synthesis of Ethyl 5-methylindole-2-carboxylate
The primary synthetic route to Ethyl 5-methylindole-2-carboxylate is through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. In this case, the precursors are p-methylphenylhydrazine and ethyl pyruvate.
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Ethyl 5-methylindole-2-carboxylate via the Fischer indole reaction.
Caption: General workflow for the Fischer indole synthesis of Ethyl 5-methylindole-2-carboxylate.
Detailed Experimental Protocol (Adapted from a similar synthesis)
Materials:
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p-Methylaniline
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Ethyl α-methyl acetoacetate
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Polyphosphoric acid
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Toluene
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Ethyl acetate
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5% Sodium bicarbonate solution
-
Water
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n-Hexane
Procedure:
-
Formation of the Intermediate: React p-methylaniline with ethyl α-methyl acetoacetate. A specific patent describes refluxing the product of a related reaction (620.0g) with polyphosphoric acid (1.3kg) in toluene (870ml) at 110°C for 3 hours.[8]
-
Cyclization: The reaction mixture is then cooled to 60°C.
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Work-up: Water (800ml) is added, and the product is extracted with ethyl acetate (1L).[8] The organic layer is washed sequentially with 5% sodium bicarbonate solution and water, then dried.[8]
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Purification: The ethyl acetate is removed under reduced pressure. The resulting concentrate is crystallized by adding ethyl acetate (100ml) and n-hexane (500ml).[8] The crystals are filtered and dried to yield the final product.[8]
Applications in Research and Drug Development
Ethyl 5-methylindole-2-carboxylate serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][6] Its indole core is a privileged scaffold in medicinal chemistry.
Cannabinoid CB1 Receptor Antagonists
Derivatives of Ethyl 5-methylindole-2-carboxylate have been investigated as antagonists for the cannabinoid CB1 receptor.[7][9] These antagonists have potential therapeutic applications in various disorders. The general approach involves the chemical modification of the indole-2-carboxylate moiety to generate indole-2-carboxamides.
The antagonism at the CB1 receptor by these derivatives can be visualized as blocking the downstream signaling cascade typically initiated by an agonist.
Caption: Antagonism of the CB1 receptor by an indole-2-carboxamide derivative.
Anti-inflammatory and Analgesic Agents
This compound is a precursor for the synthesis of indole-3-propionic acids, which have demonstrated anti-inflammatory and analgesic properties.[7][9] The mechanism of action for some indolepropionic acids involves the modulation of the Aryl Hydrocarbon Receptor (AhR) and subsequent inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
The anti-inflammatory action can be depicted as follows:
Caption: Inhibition of the NF-κB pathway by an indole-3-propionic acid derivative.
Other Applications
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Agrochemicals: It is utilized in the formulation of pesticides and herbicides.[1]
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Fragrance Industry: Employed in the creation of specific scents.[1]
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Organic Synthesis: A versatile reactant for reactions such as Friedel-Crafts acylation and oximation reactions.[7][9]
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Materials Science: Used in the development of new polymers to enhance durability and resistance.[1]
Key Experimental Reactions
Friedel-Crafts Acylation
A common application of Ethyl 5-methylindole-2-carboxylate is in Friedel-Crafts acylation reactions. This reaction introduces an acyl group onto the indole ring, typically at the C3 position, further functionalizing the molecule for subsequent synthetic steps.
General Protocol:
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Reactant Preparation: A solution of Ethyl 5-methylindole-2-carboxylate is prepared in a suitable anhydrous solvent (e.g., dichloromethane).
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Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
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Acylating Agent Addition: The acylating agent (e.g., an acyl chloride like nitrobenzoyl chloride) is added dropwise to the stirred mixture.
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Reaction Monitoring: The reaction is allowed to proceed, often with warming to room temperature, and monitored for completion by techniques such as Thin Layer Chromatography (TLC).
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Quenching and Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and acid (e.g., HCl). The organic product is then extracted, washed, dried, and purified.
Conclusion
Ethyl 5-methylindole-2-carboxylate is a valuable and versatile chemical intermediate with broad applications in pharmaceutical development, agrochemicals, and materials science. Its straightforward synthesis via the Fischer indole reaction and its reactivity in further functionalization reactions make it an important tool for chemists. The continued exploration of derivatives based on this indole scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials.
References
- 1. Ethyl 5-methylindole-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Indole-3-propionic acid enhances growth performance and reduces diarrhea via modulating redox status and intestinal inflammation in weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
